

Spectroscopic Data and Characterization of C11H10N2O2S: A Technical Guide

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Compound of Interest

Compound Name: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of organic compounds with the molecular formula C11H10N2O2S. Due to the vast number of possible isomers for this formula, this document establishes a framework for analysis using a representative theoretical isomer, 2-((4-methoxyphenyl)sulfonamido)thiazole. While experimental data for this specific molecule is not aggregated here, this guide presents the expected spectroscopic data based on analogous structures and foundational principles. It details the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers with the necessary information to identify, characterize, and elucidate the structure of novel compounds with this molecular formula.

Introduction to Spectroscopic Characterization

In the field of drug discovery and development, the unambiguous determination of a molecule's structure is of paramount importance. Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms, functional groups present, and the overall molecular weight. This guide focuses on three primary spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insight into the carbon-hydrogen framework of a molecule.

- Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule.
- Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.

The combination of these techniques allows for a comprehensive and confident assignment of a chemical structure.

Spectroscopic Data for a Representative Isomer: 2-((4-methoxyphenyl)sulfonamido)thiazole

The following tables summarize the expected spectroscopic data for the representative isomer, 2-((4-methoxyphenyl)sulfonamido)thiazole. These values are predicted based on known chemical shift ranges, characteristic IR absorption frequencies, and common mass spectrometry fragmentation patterns for related structures.

Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.5	Singlet	1H	-SO ₂ -NH-
~7.8	Doublet	2H	Aromatic H (ortho to SO ₂)
~7.3	Doublet	1H	Thiazole H
~7.0	Doublet	2H	Aromatic H (ortho to OCH ₃)
~6.9	Doublet	1H	Thiazole H
~3.8	Singlet	3H	-O-CH ₃

Solvent: DMSO-d₆

Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~168	Thiazole C-NH
~162	Aromatic C-OCH ₃
~142	Thiazole C=CH
~133	Aromatic C-SO ₂
~129	Aromatic CH (ortho to SO ₂)
~118	Thiazole CH
~114	Aromatic CH (ortho to OCH ₃)
-55	-O-CH ₃

Solvent: DMSO-d₆

Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3250	Medium	N-H stretch (sulfonamide)
3100 - 3000	Medium	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch (-OCH ₃)
~1600, ~1490	Medium	Aromatic C=C stretch
~1540	Strong	C=N stretch (thiazole ring)
~1340, ~1160	Strong	Asymmetric and symmetric S=O stretch (sulfonamide)
~1250	Strong	C-O stretch (aryl ether)
~690	Strong	C-S stretch ^[1]

Sample Preparation: KBr pellet

Predicted Mass Spectrometry Data

m/z Value	Interpretation
270.03	$[M]^+$ (Molecular Ion)
206	$[M - SO_2]^+$
155	$[CH_3O-C_6H_4-SO_2]^+$
108	$[CH_3O-C_6H_4]^+$
92	$[C_6H_4O]^+$
84	[Thiazole-NH ₂] ⁺

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[\[2\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
 - Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of about 4-5 cm.[\[2\]](#)
 - If the solution is not clear, filter it through a small plug of cotton wool in a Pasteur pipette to remove any particulate matter.[\[2\]](#)
- Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- For ^1H NMR, a standard single-pulse experiment is typically used. For ^{13}C NMR, a proton-decoupled pulse sequence is common to simplify the spectrum.
- Set the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with a pestle in an agate mortar.[3]
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.[3]
 - Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[3]
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment to account for atmospheric CO_2 and water vapor.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} and an accumulation of 16-32 scans.[4]

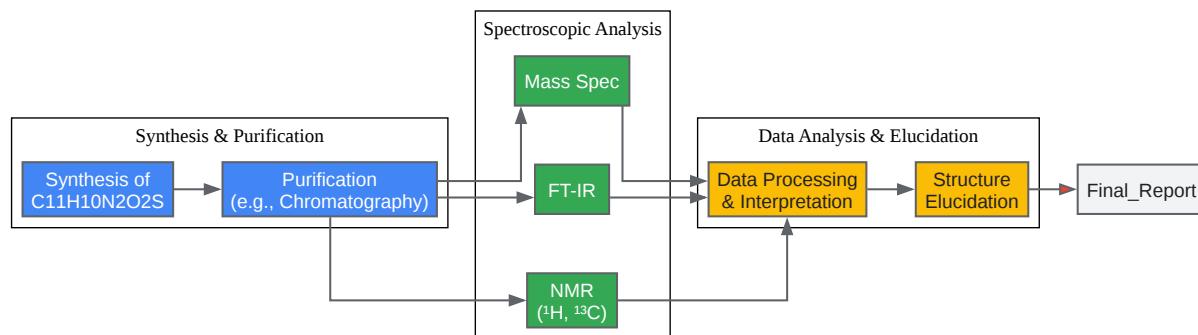
Mass Spectrometry (MS)

- Sample Preparation (for LC-MS):
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]

- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase.[5]
- Filter the final solution through a 0.22 μm syringe filter to remove any particulates.
- Data Acquisition:
 - The sample is introduced into the mass spectrometer, typically via a liquid chromatograph (LC) for separation and purification.
 - Electrospray ionization (ESI) is a common "soft" ionization technique for LC-MS that often keeps the molecule intact, showing a prominent protonated molecular ion $[\text{M}+\text{H}]^+$.
 - For fragmentation data (MS/MS), the molecular ion is selected and fragmented in a collision cell to produce daughter ions, which are then analyzed. This helps in elucidating the structure.[6]

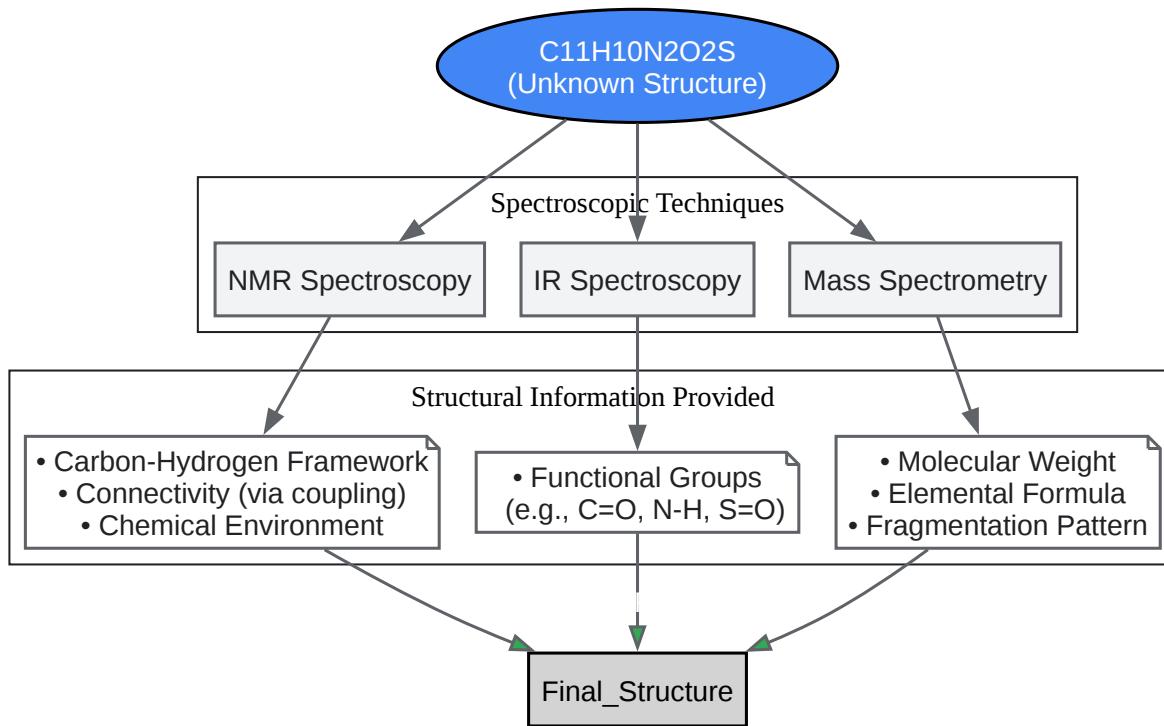
Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in spectroscopic analysis.



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Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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